molecular formula C16H21Cl3O3 B1346590 Octyl (2,4,5-trichlorophenoxy)acetate CAS No. 2630-15-1

Octyl (2,4,5-trichlorophenoxy)acetate

Cat. No. B1346590
CAS RN: 2630-15-1
M. Wt: 367.7 g/mol
InChI Key: VXWISAHTAQYMSH-UHFFFAOYSA-N
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Description

Octyl (2,4,5-trichlorophenoxy)acetate is a derivative of 2,4,5-Trichlorophenoxyacetic acid1. It has a molecular formula of C16H21Cl3O323.



Synthesis Analysis

The synthesis of metal complexes of octa-4,5-(2,4,5-trichlorophenoxy)phthalocyanine with magnesium, zinc, aluminum, and erbium was carried out by the nitrile method by reacting the previously obtained 4,5-di(2,4,5-trichlorophenoxy)phthalonitrile 1 with acetates and chlorides of the corresponding metals at 200–240°C4.



Molecular Structure Analysis

The molecular structure of Octyl (2,4,5-trichlorophenoxy)acetate consists of 16 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms25.



Chemical Reactions Analysis

Unfortunately, specific chemical reactions involving Octyl (2,4,5-trichlorophenoxy)acetate are not readily available in the search results.



Physical And Chemical Properties Analysis

Octyl acetate is a colorless liquid that is moderately soluble in water. It has a pleasant, fruity odor, somewhat like that of oranges. Its molar mass is 172.26 g/mol. The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions6.


Scientific Research Applications

Environmental Distribution and Behavior

  • Distribution in Hydrophobic Environments: Octyl (2,4,5-trichlorophenoxy)acetate's distribution in hydrophobic environments, including its behavior in the octanol-water system, is significant for understanding its environmental impact. Research has quantitatively interpreted its distribution using equilibrium models, highlighting its partitioning behavior in different phases (Jafvert, Westall, Grieder, & Schwarzenbach, 1990) (Jafvert et al., 1990).

Adsorption and Environmental Fate

  • Adsorption on Nano-Composite Materials: Studies on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate have provided insights into its effective removal from aqueous solutions. This is crucial for environmental remediation and understanding the compound's fate in aquatic systems (Khan & Akhtar, 2011) (Khan & Akhtar, 2011).

Environmental Persistence and Distribution

  • Persistence in Forest Ecosystems: Research on the persistence of 2,4,5-T in forest ecosystems provides insights into the environmental stability and degradation patterns of similar compounds like Octyl (2,4,5-trichlorophenoxy)acetate. This helps in understanding its long-term environmental impacts and bioaccumulation risks (Norris, Montgomery, & Johnson, 1977) (Norris et al., 1977).

Environmental and Biological Impact Studies

  • Impact on Soil and Vegetation: Studies on the impact of related compounds on soil and vegetation, such as their accumulation and persistence in different environmental matrices, provide valuable information on the potential environmental risks and behaviors of Octyl (2,4,5-trichlorophenoxy)acetate (Radosevich & Winterlin, 1977) (Radosevich & Winterlin, 1977).

Analytical and Detection Methods

  • Vibrational Spectroscopic Analysis: Advanced spectroscopic techniques have been employed to analyze the molecular structure and properties of similar compounds. Such methods are essential for the accurate detection and characterization of Octyl (2,4,5-trichlorophenoxy)acetate in various environments (Karthikeyan, Prince, Ramalingam, & Periandy, 2014) (Karthikeyan et al., 2014).

Bioremediation and Environmental Protection

  • Bioremediation Studies: Investigations into the bioremediation of soils contaminated with related compounds like 2,4,5-Trichlorophenoxy acetic acid have shown the potential of specific microbial strains (e.g., Burkholderia cepacia) in mitigating the herbicide's impact on seed germination and soil health. This research is crucial for developing strategies to reduce the environmental footprint of Octyl (2,4,5-trichlorophenoxy)acetate (Gangadhara & Kunhi, 2000) (Gangadhara & Kunhi, 2000).

Safety And Hazards

Octyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin irritant, and eye irritant. Exposure can cause skin and eye irritation, and inhalation of its vapors may lead to respiratory issues7.


Future Directions

The future directions of Octyl (2,4,5-trichlorophenoxy)acetate are not explicitly mentioned in the search results. However, its parent compound, 2,4,5-Trichlorophenoxyacetic acid, is used as a herbicide1, suggesting potential applications in agriculture or related fields.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

octyl 2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWISAHTAQYMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180915
Record name Octyl (2,4,5-trichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl (2,4,5-trichlorophenoxy)acetate

CAS RN

2630-15-1
Record name Octyl 2-(2,4,5-trichlorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2630-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl (2,4,5-trichlorophenoxy)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl (2,4,5-trichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl (2,4,5-trichlorophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VH FREED - Pesticide Residues and Exposure, 1982 - American Chemical Society
Number of citations: 0

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